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Compound of Interest

Compound Name: (3R)‐Adonirubin

Cat. No.: B1148410 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the

carotenoid (3R)-Adonirubin, also known as phoenicoxanthin. The information presented herein

is essential for the identification, characterization, and quantification of this compound in

various matrices. This document details experimental protocols for acquiring Nuclear Magnetic

Resonance (NMR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) data, and

presents the available spectroscopic information in a clear, tabular format for ease of reference.

Mass Spectrometry (MS)
Mass spectrometry is a critical technique for determining the molecular weight and elemental

composition of a compound, as well as providing structural information through fragmentation

analysis.

Data Presentation
Parameter Value Source

Molecular Formula C₄₀H₅₂O₃ [1]

Molecular Weight 580.8 g/mol [1]

Monoisotopic Mass 580.39164552 Da [1]

Precursor Ion (M+) m/z 580.39 [1]
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Table 1: Mass Spectrometry Data for (3R)-Adonirubin.

Experimental Protocol: HPLC-DAD-APCI-MS/MS
A common method for the analysis of carotenoids is High-Performance Liquid Chromatography

coupled with a Diode-Array Detector and Atmospheric Pressure Chemical Ionization Mass

Spectrometry.

Chromatographic Separation:

Column: A C30 reverse-phase column is typically used for the separation of carotenoid

isomers.

Mobile Phase: A gradient of methanol and methyl tert-butyl ether (MTBE) is often

employed.

Flow Rate: Maintained at a constant flow rate, for example, 0.8 mL/min.

Column Temperature: Set to a constant temperature, such as 25°C.

Mass Spectrometry:

Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode is

effective for carotenoids.

Nebulizer Gas: Nitrogen is used as the nebulizer gas.

Drying Gas: Nitrogen is also used as the drying gas at a specific flow rate and

temperature.

Fragmentation: Collision-Induced Dissociation (CID) is used to generate fragment ions for

structural elucidation.
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Experimental Workflow for LC-MS Analysis
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Caption: Workflow for LC-MS analysis of Adonirubin.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b1148410?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1148410?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


UV-Visible Spectroscopy (UV-Vis)
UV-Vis spectroscopy is used to determine the absorption characteristics of (3R)-Adonirubin,

which are dictated by its conjugated polyene system. The position of the absorption maximum

(λmax) is a key identifying feature.

Data Presentation
Solvent λmax (nm)

Hexane 472

Table 2: UV-Vis Absorption Data for Adonirubin.

Experimental Protocol
Sample Preparation: A dilute solution of the purified (3R)-Adonirubin is prepared in a UV-

transparent solvent, such as hexane or ethanol.

Instrumentation: A double-beam UV-Vis spectrophotometer is used.

Measurement: The absorbance spectrum is recorded over a wavelength range of 250 to 600

nm.

Blank Correction: A spectrum of the pure solvent is recorded and subtracted from the sample

spectrum to correct for solvent absorbance.

Data Analysis: The wavelength of maximum absorbance (λmax) is determined from the

resulting spectrum.
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UV-Vis Spectroscopy Workflow
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Caption: Workflow for UV-Vis spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a

molecule. Due to the limited availability of experimentally derived NMR data for (3R)-Adonirubin

in the public domain, predicted ¹H and ¹³C NMR data are presented below. These predictions

are based on computational models and serve as a valuable reference.

Predicted ¹H NMR Data
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Chemical Shift (ppm) Multiplicity Assignment

~1.20 s C1-CH₃

~1.85 s C5-CH₃

~1.95 s C9, C13-CH₃

~2.00 s C9', C13'-CH₃

~2.50 m C2-H₂

~4.00 m C3-H

~6.10-6.80 m Polyene chain protons

Table 3: Predicted ¹H NMR Chemical Shifts for (3R)-Adonirubin.

Predicted ¹³C NMR Data
Chemical Shift (ppm) Assignment

~28.0 C1-CH₃

~21.0 C5-CH₃

~12.5-13.0 C9, C13, C9', C13'-CH₃

~45.0 C1

~36.0 C2

~68.0 C3

~200.0 C4

~125.0-140.0 Polyene chain carbons

~200.0 C4'

Table 4: Predicted ¹³C NMR Chemical Shifts for (3R)-Adonirubin.

Experimental Protocol for NMR Analysis of Carotenoids
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Sample Preparation: A sufficient quantity (typically several milligrams) of highly purified (3R)-

Adonirubin is dissolved in a deuterated solvent (e.g., CDCl₃).

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

¹H NMR: A standard one-dimensional proton NMR spectrum is acquired.

¹³C NMR: A proton-decoupled ¹³C NMR spectrum is acquired. This may require a longer

acquisition time due to the lower natural abundance and sensitivity of the ¹³C nucleus.

2D NMR: For complete structural assignment, two-dimensional NMR experiments such as

COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and

HMBC (Heteronuclear Multiple Bond Correlation) are performed.
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NMR Spectroscopy Logical Flow
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Caption: Logical flow for NMR-based structure elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of (3R)-Adonirubin: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1148410#spectroscopic-data-for-3r-adonirubin-nmr-
ms-uv-vis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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